Methyl 2-(2-hydroxyethoxy)benzoate
Description
Methyl 2-(2-hydroxyethoxy)benzoate is an aromatic ester featuring a benzoate backbone substituted with a methoxy group at the 2-position and a 2-hydroxyethoxy side chain.
Properties
IUPAC Name |
methyl 2-(2-hydroxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBHEGVWWCJZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545539 | |
| Record name | Methyl 2-(2-hydroxyethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28077-23-8 | |
| Record name | Methyl 2-(2-hydroxyethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2-hydroxyethoxy)benzoate can be synthesized through the esterification of 2-(2-hydroxyethoxy)benzoic acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-
Biological Activity
Methyl 2-(2-hydroxyethoxy)benzoate is an organic compound derived from benzoic acid, characterized by the presence of a methoxy group and a hydroxyethoxy substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C10H12O4
- Molecular Weight : 196.20 g/mol
- IUPAC Name : this compound
The structure features a benzoate moiety with a hydroxyethoxy group at the ortho position relative to the ester functionality, which may influence its biological interactions and solubility.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. In vitro assays demonstrate its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells. The compound's antioxidant capacity was measured using the DPPH radical scavenging assay, yielding an IC50 value indicative of its effectiveness compared to standard antioxidants.
Cytotoxicity Studies
While exploring its therapeutic potential, cytotoxicity assays were conducted to assess the safety profile of this compound on human cell lines. The results indicated low cytotoxicity, with IC50 values significantly higher than those observed for conventional chemotherapeutics. This suggests a favorable safety margin for potential therapeutic applications.
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The hydroxyethoxy group can interact with active sites of enzymes, inhibiting their function.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.
- Radical Scavenging : The compound can donate electrons to neutralize free radicals, thereby protecting cellular components from oxidative damage.
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers investigated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study reported that the compound exhibited bactericidal activity, significantly reducing bacterial load in treated samples compared to controls .
Clinical Applications
Another study explored the potential use of this compound in topical formulations for treating skin infections. The formulation demonstrated enhanced healing properties and reduced inflammation in animal models, indicating its promise as a therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares Methyl 2-(2-hydroxyethoxy)benzoate with key analogs, emphasizing substituent-driven differences:
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in this compound increases its hydrophilicity compared to Ethyl 2-methoxybenzoate (methoxy lacks H-bonding) . This contrasts with Methyl 2-ethynylbenzoate, where the nonpolar ethynyl group reduces aqueous solubility .
- Thermal Stability: Derivatives like Methyl 2-(quinoxaline-2-sulfonyl)benzoate exhibit higher thermal stability due to aromatic sulfonyl groups, whereas hydroxyethoxy-containing compounds may have lower melting points due to disrupted crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
